![molecular formula C8H14ClNO B1432256 (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride CAS No. 1417574-79-8](/img/structure/B1432256.png)
(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride
Overview
Description
(2E)-2-[(Dimethylamino)methylene]cyclopentanone hydrochloride is an organic compound characterized by a cyclopentanone ring substituted with a dimethylamino group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride typically involves the reaction of cyclopentanone with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves careful control of temperature, pressure, and the molar ratios of reactants to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used to synthesize analogs of natural products or to modify existing drugs to enhance their efficacy or reduce side effects.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methylene group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in biochemical pathways.
Comparison with Similar Compounds
Cyclopentanone: A simpler analog without the dimethylamino and methylene substitutions.
(2E)-2-[(Methylamino)methylene]cyclopentanone: A similar compound with a methylamino group instead of a dimethylamino group.
(2E)-2-[(Ethylamino)methylene]cyclopentanone: A compound with an ethylamino group.
Uniqueness: (2E)-2-[(Dimethylamino)methylene]cyclopentanone hydrochloride is unique due to the presence of both the dimethylamino and methylene groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclopentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-9(2)6-7-4-3-5-8(7)10;/h6H,3-5H2,1-2H3;1H/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNJWXLLZYRHCN-UHDJGPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


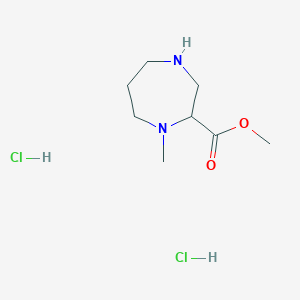
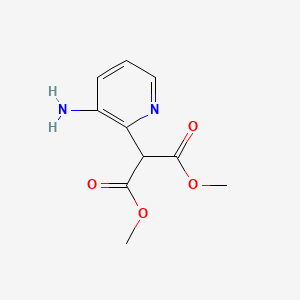
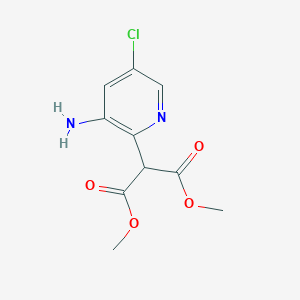

![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)
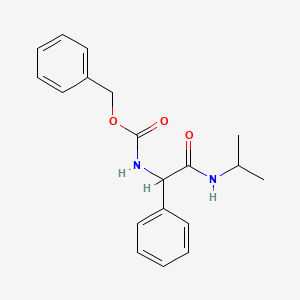
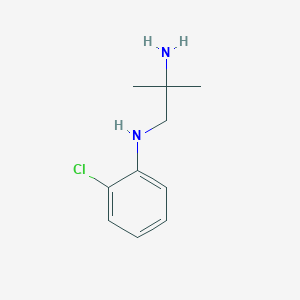
![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)
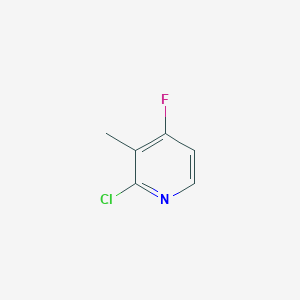
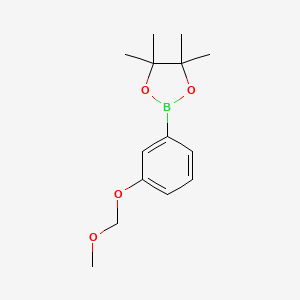



![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)
